molecular formula C14H27NO B297113 N-cyclooctyl-3,3-dimethylbutanamide

N-cyclooctyl-3,3-dimethylbutanamide

Cat. No.: B297113
M. Wt: 225.37 g/mol
InChI Key: QCBKPFWBHICHRH-UHFFFAOYSA-N
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Description

N-Cyclooctyl-3,3-dimethylbutanamide is a tertiary amide characterized by a cyclooctyl group attached to the nitrogen atom and a 3,3-dimethylbutanoyl backbone. These compounds share a common 3,3-dimethylbutanamide core, which confers unique steric and electronic properties. The cyclooctyl substituent likely enhances lipophilicity and influences molecular conformation compared to smaller cycloalkyl groups like cyclohexyl or cyclopentyl .

Properties

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

N-cyclooctyl-3,3-dimethylbutanamide

InChI

InChI=1S/C14H27NO/c1-14(2,3)11-13(16)15-12-9-7-5-4-6-8-10-12/h12H,4-11H2,1-3H3,(H,15,16)

InChI Key

QCBKPFWBHICHRH-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1CCCCCCC1

Canonical SMILES

CC(C)(C)CC(=O)NC1CCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between N-cyclooctyl-3,3-dimethylbutanamide and related amides:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes References
This compound* C₁₄H₂₅NO 223.35† Cyclooctyl, 3,3-dimethyl Hypothetical (based on analogs) -
N-Cyclohexyl-3,3-dimethylbutanamide C₁₂H₂₃NO 197.32 Cyclohexyl, 3,3-dimethyl Intermediate in organic synthesis
N-Cyclopentyl-3-methylbutanamide C₁₀H₁₉NO 169.27 Cyclopentyl, 3-methyl ChemSpider ID: 3500063
N,3-Dimethylbutanamide C₆H₁₃NO 115.18 N-methyl, 3-methyl Simplest analog; foundational studies
(S)-2-Amino-N-benzyl-3,3-dimethylbutanamide C₁₃H₂₀N₂O 220.31 Benzyl, 2-amino, 3,3-dimethyl Potential bioactive scaffold
N1-(tert-Butyl)-2-bromo-3,3-dimethylbutanamide C₁₀H₂₀BrNO 250.18 tert-Butyl, 2-bromo Brominated derivative; reactive

Key Observations :

  • Cycloalkyl vs. Aryl Substituents : Cycloalkyl groups (e.g., cyclohexyl, cyclopentyl) enhance steric bulk compared to linear alkyl or aryl groups. For example, N-cyclohexyl-3,3-dimethylbutanamide has a molar mass of 197.32 g/mol, while the benzyl-substituted analog (C₁₃H₂₀N₂O) is heavier (220.31 g/mol) due to the aromatic ring .
  • Functional Group Impact: Bromine substitution (as in the tert-butyl bromo derivative) introduces electrophilic reactivity, enabling cross-coupling reactions . Amino groups (e.g., in (S)-2-amino-N-benzyl-3,3-dimethylbutanamide) facilitate hydrogen bonding, critical for biological activity .

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